molecular formula C19H25NO2 B14307209 2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)pyridine CAS No. 118608-96-1

2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)pyridine

Cat. No.: B14307209
CAS No.: 118608-96-1
M. Wt: 299.4 g/mol
InChI Key: DSLMPTPGUNFUFR-UHFFFAOYSA-N
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Description

2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)pyridine is an organic compound that features a pyridine ring substituted with a propoxy group, which is further substituted with a phenoxy group bearing a 2,2-dimethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the phenoxy intermediate: This involves the reaction of 4-(2,2-dimethylpropyl)phenol with an appropriate alkylating agent to introduce the propoxy group.

    Coupling with pyridine: The phenoxy intermediate is then reacted with a pyridine derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)pyridine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)benzene
  • 2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)thiophene

Uniqueness

2-(3-(4-(2,2-Dimethylpropyl)phenoxy)propoxy)pyridine is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties compared to similar compounds with benzene or thiophene rings

Properties

CAS No.

118608-96-1

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

2-[3-[4-(2,2-dimethylpropyl)phenoxy]propoxy]pyridine

InChI

InChI=1S/C19H25NO2/c1-19(2,3)15-16-8-10-17(11-9-16)21-13-6-14-22-18-7-4-5-12-20-18/h4-5,7-12H,6,13-15H2,1-3H3

InChI Key

DSLMPTPGUNFUFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CC=C(C=C1)OCCCOC2=CC=CC=N2

Origin of Product

United States

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